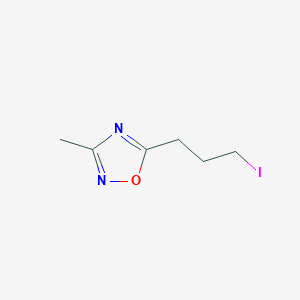

5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole

Description

Overview of Oxadiazole Heterocycles and Isomers

Oxadiazoles (B1248032) are five-membered heterocyclic compounds with the molecular formula C₂H₂N₂O. wikipedia.org They exist in four isomeric forms, distinguished by the relative positions of the nitrogen and oxygen atoms within the ring: 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole (B1194373). wikipedia.orgnih.gov

Of these isomers, the 1,2,3-oxadiazole is unstable and tends to undergo ring-opening to form a diazoketone tautomer. wikipedia.org In contrast, the 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole isomers are stable and have been incorporated into a variety of pharmaceutical drugs. wikipedia.org The stability and diverse biological activities of the 1,2,4- and 1,3,4-oxadiazole isomers have made them particularly interesting to medicinal chemists. nih.govnih.gov These isomers are often used as bioisosteric replacements for ester and amide groups to improve metabolic stability and other pharmacokinetic properties. nih.govacs.org

The different isomers exhibit distinct electronic and chemical properties. For instance, the 1,2,4-oxadiazole ring is considered more of a heterodiene in character, while the 1,3,4-isomer displays greater aromaticity due to its symmetry. nih.gov This difference in aromaticity influences their reactivity and interactions with biological targets.

| Isomer | Key Characteristics | Notable Applications/Properties |

|---|---|---|

| 1,2,3-Oxadiazole | Generally unstable, ring-opens to a diazoketone tautomer. wikipedia.org | Exists within the sydnone (B8496669) motif. wikipedia.org |

| 1,2,4-Oxadiazole | Stable five-membered ring. nih.gov Used as a bioisostere for esters and amides. nih.govnih.gov | Found in various drugs and exhibits a wide range of biological activities. nih.govnih.gov |

| 1,2,5-Oxadiazole (Furazan) | Stable isomer. wikipedia.org | Appears in a variety of pharmaceutical drugs. wikipedia.org |

| 1,3,4-Oxadiazole | Stable and possesses greater aromaticity than the 1,2,4-isomer. nih.gov | Widely used in medicinal chemistry and material science. nih.govnih.gov |

Significance of 1,2,4-Oxadiazoles in Contemporary Chemical Research

The 1,2,4-oxadiazole ring is a privileged scaffold in modern chemical research, particularly in the field of medicinal chemistry. nih.govnih.gov Its significance stems from its ability to act as a bioisosteric replacement for ester and amide functionalities, which can lead to improved metabolic stability and oral bioavailability of drug candidates. nih.govnih.govacs.org

Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and neuroprotective effects. nih.govnih.gov This versatility has led to the development of several commercially available drugs containing the 1,2,4-oxadiazole core. nih.gov Beyond pharmaceuticals, 1,2,4-oxadiazoles have also found applications in materials science, for example, in the development of liquid crystals and energetic materials. nih.gov

The synthesis of 1,2,4-oxadiazoles is a well-established area of organic chemistry, with numerous methods available. nih.govresearchgate.netorganic-chemistry.org Common synthetic routes often involve the cyclization of O-acylated amidoximes or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govresearchgate.net Researchers continue to develop novel and more efficient synthetic methodologies, including microwave-assisted and one-pot procedures, to access a wider range of substituted 1,2,4-oxadiazoles. nih.govrsc.org

Structural Features and Nomenclature of 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole

Structural Features:

The chemical structure of this compound consists of a central 1,2,4-oxadiazole ring. This five-membered ring contains one oxygen atom, two nitrogen atoms, and two carbon atoms. At position 3 of the oxadiazole ring, a methyl group (-CH₃) is attached. At position 5, a 3-iodopropyl group (-CH₂CH₂CH₂I) is substituted.

The presence of the iodine atom in the propyl chain is a key feature, as the carbon-iodine bond is relatively weak and can participate in various chemical transformations, making this compound a potentially useful synthetic intermediate. The methyl group at the 3-position can influence the electronic properties and steric hindrance of the molecule.

Nomenclature:

The systematic IUPAC name for this compound is This compound . Let's break down the name:

1,2,4-oxadiazole: This indicates the core heterocyclic ring system, with the numbers specifying the positions of the heteroatoms (oxygen at 1, nitrogens at 2 and 4).

3-methyl: A methyl group is attached to the carbon atom at position 3 of the ring.

5-(3-iodopropyl): A propyl group is attached to the carbon atom at position 5 of the ring. The "3-iodo" prefix indicates that an iodine atom is attached to the third carbon of this propyl chain.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉IN₂O | Calculated |

| IUPAC Name | This compound | N/A |

Research Gaps and Objectives Pertaining to this compound

While the broader class of 1,2,4-oxadiazoles has been extensively studied, a specific search for "this compound" reveals a significant research gap. There is a lack of published literature focusing specifically on the synthesis, characterization, and potential applications of this particular compound.

The primary research objectives concerning this compound would therefore be:

Development of an efficient and scalable synthetic route: Establishing a reliable method to produce the compound in good yield and purity is the first crucial step.

Thorough physicochemical characterization: This would involve detailed analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and understand its properties.

Exploration of its reactivity: Investigating the chemical transformations of the iodopropyl side chain could lead to the synthesis of a library of novel 1,2,4-oxadiazole derivatives.

Evaluation of its biological activity: Given the diverse pharmacological properties of 1,2,4-oxadiazoles, screening this compound and its derivatives for various biological activities (e.g., antimicrobial, anticancer) would be a logical progression.

Investigation of its potential in materials science: The presence of the iodo-functional group could make it a useful building block for the synthesis of functional polymers or other advanced materials.

Addressing these research gaps would not only contribute to the fundamental knowledge of oxadiazole chemistry but also potentially unlock new applications for this specific and under-explored molecule.

Properties

IUPAC Name |

5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2O/c1-5-8-6(10-9-5)3-2-4-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEACCQPIYPMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 3 Iodopropyl 3 Methyl 1,2,4 Oxadiazole

Retrosynthetic Analysis of the 1,2,4-Oxadiazole (B8745197) Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole, this analysis points toward two primary building blocks: one to provide the C3-methyl group and the other to provide the C5-(3-iodopropyl) group.

Figure 1: Retrosynthetic Disconnection of this compound

N=C(CH3)-O-N=C-(CH2)3I

|

| <-- Disconnection

V

CH3-C(=NOH)-NH2 + HOOC-(CH2)3I

(Acetamidoxime) (4-Iodobutanoic acid)

This simplified diagram illustrates the primary disconnection point in the retrosynthesis of the target 1,2,4-oxadiazole, identifying the key precursors.

The synthesis of 1,2,4-oxadiazoles is dominated by the [4+1] cycloaddition approach, where four atoms of the ring are contributed by an amidoxime and the fifth carbon atom is supplied by a carboxylic acid or its derivative. chim.it

Amidoximes: These compounds, with the general structure R-C(NH₂)=NOH, are crucial precursors. They are typically synthesized from the corresponding nitriles (R-C≡N) by reaction with hydroxylamine (B1172632). nih.govrjptonline.org For the target molecule, the precursor required to install the 3-methyl group is acetamidoxime.

Carboxylic Acid Derivatives: The second component is a carboxylic acid or one of its activated forms, such as an acyl chloride, anhydride, or ester. researchgate.net These reagents acylate the oxygen atom of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclization. chim.itnih.gov To introduce the 3-iodopropyl group at the 5-position, the corresponding precursor would be 4-iodobutanoic acid or a derivative thereof.

| Precursor Type | Role in Synthesis | Example for Target Molecule |

| Amidoxime | Source of N-C-N fragment and the C3 substituent | Acetamidoxime |

| Carboxylic Acid | Source of the C5 atom and its substituent | 4-Iodobutanoic Acid |

| Nitrile | Starting material for amidoxime synthesis | Acetonitrile |

| Acyl Chloride | Activated form of carboxylic acid for acylation | 4-Iodobutanoyl chloride |

The data in this table is interactive and can be sorted by column.

The regiochemistry of the final product is a critical consideration. The choice of synthetic route dictates the final placement of substituents on the 1,2,4-oxadiazole ring.

Amidoxime Route: In the most common synthetic pathway involving the condensation of an amidoxime and a carboxylic acid, the substituent from the amidoxime (derived from the original nitrile) consistently becomes the substituent at the C3 position of the oxadiazole ring. chim.itrjptonline.org The substituent from the carboxylic acid derivative becomes the substituent at the C5 position. chim.it This predictable regioselectivity makes it the preferred method for constructing specifically substituted 1,2,4-oxadiazoles like the target compound.

1,3-Dipolar Cycloaddition: An alternative, though less frequently used, method is the 1,3-dipolar cycloaddition of a nitrile oxide (R-C≡N⁺-O⁻) with a nitrile (R'-C≡N). chim.itnih.gov In this case, the substituent from the nitrile oxide precursor ends up at the C3 position, while the substituent from the nitrile partner is found at the C5 position. The potential for nitrile oxide dimerization can sometimes complicate this route. nih.gov

Synthesis of the 1,2,4-Oxadiazole Ring System with 3-Methyl Substitution

The formation of the heterocyclic core with the required 3-methyl group is achieved by employing acetamidoxime as the key starting material.

The reaction between an amidoxime and a carboxylic acid derivative is the most robust and widely applied method for synthesizing 1,2,4-oxadiazoles. chim.it The process generally occurs in two stages: O-acylation of the amidoxime followed by a cyclodehydration step. nih.govmdpi.com

O-Acylation: Acetamidoxime is reacted with an activated form of the carboxylic acid. If starting with the carboxylic acid itself, coupling agents are required to facilitate the formation of the O-acylamidoxime intermediate.

Cyclodehydration: The O-acylamidoxime intermediate is then cyclized, typically by heating, often in the presence of a base or in a high-boiling point solvent, to eliminate a molecule of water and form the stable aromatic oxadiazole ring. nih.govacs.org

Modern protocols often combine these steps into a one-pot synthesis, improving efficiency. acs.org

| Coupling Agent | Description | Typical Conditions |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide that activates carboxyl groups. | Often used with an additive like HOBt or HOAt at room temperature. chim.itacs.org |

| DCC (Dicyclohexylcarbodiimide) | A common coupling agent that forms a urea byproduct. | Room temperature in aprotic solvents like DMF or CH₂Cl₂. chim.it |

| CDI (Carbonyldiimidazole) | Activates carboxylic acids by forming an acylimidazolide. | Room temperature, often used for one-pot procedures. chim.it |

The data in this table is interactive and can be sorted by column.

While the amidoxime condensation route is predominant, other methods for forming the 1,2,4-oxadiazole ring have been developed.

Oxidative Cyclization: This approach involves the formation of the N-O bond through an oxidation reaction. For instance, N-acyl amidines can undergo oxidative cyclization using reagents like N-bromosuccinimide (NBS) or iodobenzene diacetate to yield 1,2,4-oxadiazoles. mdpi.com

Electrochemical Synthesis: Anodic oxidation can be used to generate an iminoxy radical from N-benzyl amidoximes, which then undergoes intramolecular cyclization to form the oxadiazole ring under mild conditions. rsc.org

From Other Heterocycles: In some cases, 1,2,4-oxadiazoles can be synthesized through rearrangement reactions of other heterocyclic systems, although this is not a common de novo synthesis strategy. chim.it

Introduction of the 3-Iodopropyl Moiety at the 5-Position

The introduction of the 3-iodopropyl side chain at the C5 position is accomplished by selecting the appropriate carboxylic acid derivative for the condensation reaction with acetamidoxime. As established by the retrosynthetic analysis, the required precursor is 4-iodobutanoic acid or an activated form of it.

Acetamidoxime is prepared from acetonitrile and hydroxylamine.

This amidoxime is then subjected to a condensation reaction with 4-iodobutanoic acid in the presence of a suitable coupling agent (e.g., EDC) or with an activated derivative like 4-iodobutanoyl chloride.

The resulting O-acylamidoxime intermediate is not typically isolated but is cyclized in situ or in a subsequent step by heating, which effects dehydration and yields the final product, this compound.

This strategy provides a direct and regiochemically controlled route to the target molecule, leveraging the well-established reactivity of amidoximes and carboxylic acids in the formation of 3,5-disubstituted 1,2,4-oxadiazoles.

Strategies for Carbon-Carbon Bond Formation (e.g., Alkylation, Coupling Reactions)

The formation of the 3-methyl and 5-(3-iodopropyl) substituted 1,2,4-oxadiazole can be approached by forming the heterocyclic ring from precursors already containing the necessary carbon skeletons. A common and highly adaptable route involves the reaction of an amidoxime with a carboxylic acid derivative, which forms an O-acylamidoxime intermediate that subsequently undergoes cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov

In a potential synthesis for the target compound, acetamidoxime (to provide the 3-methyl group) would be reacted with a derivative of 4-iodobutanoic acid or a related precursor like 4-bromobutanoic acid. The coupling of the amidoxime and the carboxylic acid can be facilitated by various coupling agents, followed by thermal or base-catalyzed cyclization to form the oxadiazole ring.

Alternative strategies could involve the initial synthesis of a differently functionalized oxadiazole, which is then elaborated. For example, alkylation of a pre-formed 3-methyl-1,2,4-oxadiazole derivative could be employed, although direct C-alkylation of the oxadiazole ring can be challenging. More commonly, a functional handle is installed at the 5-position, which is then used in coupling reactions. For instance, a 5-halo-3-methyl-1,2,4-oxadiazole could potentially undergo cross-coupling reactions (e.g., Suzuki, Negishi) with an appropriate organometallic reagent containing a three-carbon chain, which could be subsequently halogenated.

Table 1: Illustrative Strategies for C-C Bond Formation in 1,2,4-Oxadiazole Synthesis

| Strategy | Reactants | Reagents/Conditions | Product Type |

| Amidoxime Cyclization | Amidoxime, Carboxylic Acid/Acyl Chloride | Coupling agent (e.g., EDC, DCC), then heat or base (e.g., TBAF) | 3,5-Disubstituted 1,2,4-Oxadiazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | Typically generated in situ from an oxime precursor | 3,5-Disubstituted 1,2,4-Oxadiazole |

| Cross-Coupling | 5-Halo-1,2,4-oxadiazole, Organometallic Reagent (e.g., R-ZnX, R-B(OH)₂) | Pd or Ni catalyst, base | 5-Substituted 1,2,4-Oxadiazole |

Specific Halogenation Methods for Propyl Chains

Once a precursor such as 5-(3-hydroxypropyl)-3-methyl-1,2,4-oxadiazole is synthesized, the terminal hydroxyl group of the propyl chain must be converted to an iodide. This transformation is a standard procedure in organic synthesis.

One of the most common methods is the Appel reaction , which utilizes triphenylphosphine (PPh₃) and iodine (I₂) to directly convert the alcohol to the alkyl iodide under mild conditions. This method is often preferred for its reliability and the mild conditions that are typically compatible with various functional groups.

Another widely used strategy is a two-step process involving an initial conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate ester is then subjected to a Finkelstein reaction , where it is treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a solvent like acetone. The iodide ion displaces the tosylate or mesylate group via an SN2 reaction to yield the desired this compound. This method is particularly effective for primary alcohols.

Direct halogenation of an unfunctionalized propyl chain is generally not selective for the terminal position and is therefore not a preferred synthetic route for this specific target molecule.

Derivatization and Functionalization of this compound

The title compound serves as a versatile intermediate for further chemical modifications, allowing for the development of a library of analogs. Functionalization can occur at the iodopropyl chain, the methyl group, or the oxadiazole ring itself.

Modification of the Iodopropyl Chain (e.g., Nucleophilic Substitution)

The primary iodide on the propyl chain is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide variety of functional groups via SN2 reactions. This reactivity is a cornerstone for creating diverse analogs. nih.gov

Common nucleophiles that can be used to displace the iodide include:

Amines: Reaction with primary or secondary amines yields secondary or tertiary amines, respectively.

Azides: Sodium azide can be used to introduce an azido group, which can be subsequently reduced to a primary amine or used in cycloaddition reactions.

Thiols: Thiolates readily displace the iodide to form thioethers.

Cyanides: Introduction of a nitrile group with a cyanide salt extends the carbon chain by one and provides a functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Carboxylates: Reaction with carboxylate salts can form ester linkages.

These nucleophilic substitution reactions are typically carried out in polar aprotic solvents like DMF or DMSO to facilitate the SN2 pathway. nih.gov

Table 2: Examples of Nucleophilic Substitution on the Iodopropyl Chain

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amine | Diethylamine | -N(CH₂CH₃)₂ |

| Azide | Sodium Azide (NaN₃) | -N₃ |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | -SCH₃ |

| Cyanide | Sodium Cyanide (NaCN) | -CN |

| Alkoxide | Sodium methoxide (NaOCH₃) | -OCH₃ |

Advanced Spectroscopic and Structural Characterization of 5 3 Iodopropyl 3 Methyl 1,2,4 Oxadiazole

X-ray Crystallography for Solid-State Molecular Geometry

Without access to experimental data from peer-reviewed studies or spectral databases for this particular compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content inclusions.

General characteristics of related compounds can be found in the literature. For instance, studies on other 1,2,4-oxadiazole (B8745197) derivatives detail typical IR absorption bands for the C=N and C-O-C stretches within the heterocyclic ring. jocpr.comresearchgate.netnih.gov Similarly, elemental analysis and X-ray diffraction data are available for numerous other oxadiazole compounds, confirming their elemental composition and solid-state structures. jocpr.comnih.govresearchgate.net However, this information is not specific to 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole and therefore cannot be used to fulfill the requirements of this request.

Computational Chemistry and Theoretical Investigations of 5 3 Iodopropyl 3 Methyl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the fundamental properties of a molecule. These calculations, based on the principles of quantum mechanics, can forecast electronic structure, molecular geometry, and spectroscopic characteristics with a high degree of accuracy.

The electronic character of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1,2,4-oxadiazole (B8745197) derivatives, the electronic properties, including the HOMO-LUMO gap, are influenced by the nature of the substituents attached to the heterocyclic ring. The presence of the iodopropyl group is expected to significantly influence the electronic distribution and reactivity of the molecule.

Table 1: Predicted Electronic Properties of 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole

| Property | Predicted Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its function and interactions. Conformation analysis involves identifying the most stable arrangement of atoms, which corresponds to the global minimum on the potential energy surface. This is achieved through energy minimization calculations.

For this compound, the flexibility of the iodopropyl chain allows for multiple possible conformations. Computational methods can be employed to explore these conformational possibilities and determine their relative energies. The most stable conformer is the one that is most likely to be observed under experimental conditions.

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Theoretical calculations for other 1,2,4-oxadiazole derivatives have shown good correlation with experimental spectroscopic data. epstem.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| Key IR Vibrational Frequencies (cm⁻¹) | Data not available |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore present in numerous biologically active compounds. mdpi.com Derivatives of this heterocycle have been investigated for their potential as inhibitors of various enzymes. nih.govnih.gov Molecular docking studies can predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, that this compound might form within the active site of a target protein.

Beyond predicting the binding pose, molecular docking simulations can also estimate the binding affinity, often expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. These estimations are crucial for prioritizing compounds for further experimental testing. The binding energies of 1,3,4-oxadiazole (B1194373) derivatives have been determined against targets like VEGFR2 and EGFR, showcasing the utility of this approach. mdpi.com

Table 3: Predicted Binding Affinities of this compound with Selected Biological Targets

| Biological Target | Predicted Binding Affinity (e.g., kcal/mol) | Key Interacting Residues |

| Example Target 1 | Data not available | Data not available |

| Example Target 2 | Data not available | Data not available |

Note: As no specific molecular docking studies for this compound were found, this table serves as an illustrative example.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for 1,2,4-oxadiazole derivatives has been a significant area of research, focusing on various therapeutic targets. These models are instrumental in predicting the biological activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.

For a compound like this compound, a hypothetical QSAR study would involve the generation of a dataset of structurally similar 1,2,4-oxadiazole analogues with known biological activities against a specific target, for instance, an enzyme or a receptor. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, would then be employed to build a mathematical model that correlates these descriptors with the observed biological activity. The predictive power of the resulting model is then rigorously validated using internal and external validation techniques.

Illustrative QSAR Model for 1,2,4-Oxadiazole Derivatives:

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Lipophilicity |

| Molecular Weight | -0.12 | Size of the molecule |

| Dipole Moment | 0.28 | Polarity of the molecule |

| HOMO Energy | -0.33 | Electron-donating ability |

This table is for illustrative purposes only and does not represent actual data for this compound.

Identification of Key Structural Features Influencing Biological Interactions

A significant outcome of QSAR studies is the identification of key structural features that are either beneficial or detrimental to the biological activity of a compound. For the 1,2,4-oxadiazole scaffold, research has shown that the nature and position of substituents on the heterocyclic ring play a crucial role in determining the compound's interaction with its biological target. nih.gov

In the case of this compound, a QSAR model could reveal the importance of the 3-methyl group and the 5-(3-iodopropyl) substituent. For example, the model might indicate that the presence of a halogen at the end of the propyl chain is critical for activity, or that the size and lipophilicity of this substituent are key determinants of potency. The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), can visually represent these structure-activity relationships, highlighting regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character would enhance or diminish biological activity.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand-target complex and for elucidating the detailed molecular interactions that govern binding.

For this compound, an MD simulation would typically start with a docked pose of the molecule within the active site of its putative biological target. This complex would then be solvated in a box of water molecules, and the system would be subjected to a set of physical laws governing molecular motion. The simulation would be run for a period of nanoseconds to microseconds, generating a trajectory of the complex's dynamic behavior.

Analysis of the MD trajectory can provide insights into:

The stability of the ligand's binding pose over time.

The key amino acid residues in the active site that form stable interactions with the ligand.

The role of water molecules in mediating ligand-protein interactions.

The conformational changes in both the ligand and the protein upon binding.

Illustrative MD Simulation Data for a Ligand-Target Complex:

| Parameter | Value | Interpretation |

| RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |

| RMSF of Active Site Residues | Low | The key binding residues are not highly flexible. |

| Number of Hydrogen Bonds | 3-5 | Strong hydrogen bonding contributes to binding affinity. |

This table is for illustrative purposes only and does not represent actual data for this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

A pharmacophore model for a target that interacts with 1,2,4-oxadiazole derivatives can be generated based on the structures of known active compounds or from the ligand-binding site of the target protein. This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active.

For this compound, a pharmacophore model could be developed that includes features such as a hydrogen bond acceptor on the oxadiazole ring, a hydrophobic feature corresponding to the methyl group, and another hydrophobic or halogen-bonding feature for the iodopropyl chain. This model could then be used to screen for other compounds with different scaffolds that present the same essential features, potentially leading to the discovery of new lead compounds with improved properties.

Investigation of Biological Interactions and Mechanisms of 5 3 Iodopropyl 3 Methyl 1,2,4 Oxadiazole

Enzyme Inhibition Studies (In Vitro)

In vitro studies are crucial for elucidating the direct inhibitory effects of a compound on specific enzymes. This section outlines the known inhibitory profile of 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole against several key enzyme targets.

Monoamine Oxidase (MAO) Inhibition Profiling (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. preprints.orgmdpi.com Their inhibition is a key strategy in the treatment of neurological disorders like Parkinson's disease and depression. preprints.orgmdpi.com Research into the 1,2,4-oxadiazole (B8745197) scaffold has revealed that derivatives can act as potent and selective MAO inhibitors. preprints.orgmdpi.comresearchgate.net

Currently, there is no specific published data available detailing the in vitro inhibitory activity of this compound against MAO-A and MAO-B. Therefore, its IC₅₀ values and selectivity profile remain to be determined.

| Target Enzyme | This compound IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| MAO-A | Data not available | Data not available |

| MAO-B | Data not available | Data not available |

Papain-like Protease (PLpro) Inhibition for Antiviral Research

The papain-like protease (PLpro) of viruses like SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govbiorxiv.org The 1,2,4-oxadiazole structure has been investigated as a potential scaffold for PLpro inhibitors. nih.gov

Specific studies on the inhibitory effect of this compound against PLpro have not been reported in the available scientific literature. Consequently, its potential as an antiviral agent through this mechanism is unknown.

| Enzyme Target | This compound % Inhibition | This compound IC₅₀ (µM) |

| Papain-like Protease (PLpro) | Data not available | Data not available |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a therapeutic strategy in cancer treatment. nih.govnih.gov Various heterocyclic compounds, including those with an oxadiazole core, have been explored as HDAC inhibitors. nih.gov

There is currently no available research data on the in vitro inhibition of any HDAC isoforms by this compound.

| HDAC Isoform | This compound IC₅₀ (nM) |

| HDAC1 | Data not available |

| HDAC2 | Data not available |

| HDAC3 | Data not available |

| HDAC6 | Data not available |

| Other Isoforms | Data not available |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Inhibition of VEGFR2 is a validated approach in cancer therapy. nih.gov While oxadiazole derivatives have been investigated as potential VEGFR2 inhibitors, specific data for the compound of interest is lacking. nih.gov

No published studies were found that investigate the inhibitory activity of this compound against VEGFR2.

| Target | This compound IC₅₀ (µM) |

| VEGFR2 | Data not available |

Integrase Inhibition

Integrase is an enzyme utilized by retroviruses, such as HIV, to insert their genetic material into the host cell's DNA. This makes it an important target for antiretroviral therapy.

Scientific literature does not currently contain any data on the evaluation of this compound as an inhibitor of integrase.

| Enzyme Target | This compound Inhibitory Activity |

| Integrase | Data not available |

Other Relevant Enzyme Targets

Beyond the enzymes listed above, the inhibitory potential of this compound against other biologically relevant enzymes has not been reported in the accessible scientific literature.

Receptor Binding Profile (In Vitro)

There is no specific information available in the surveyed literature regarding the binding of this compound to 5-HT3 or other serotoninergic receptors. However, the 5-HT3 receptor, a ligand-gated ion channel, is a known target for various therapeutic agents. nih.govnih.gov These receptors are located in the central and peripheral nervous systems and are involved in functions such as emesis and gut motility. nih.govnih.gov Antagonists of the 5-HT3 receptor are used as antiemetics, particularly for nausea and vomiting induced by chemotherapy. researchgate.net The development of new 5-HT3 receptor antagonists remains an active area of research. researchgate.net

No specific data was found concerning the binding of this compound to other neurotransmitter receptors. Research on other oxadiazole derivatives has explored their interaction with various receptors, such as the 5-HT1B receptor, but this is for structurally distinct molecules.

Antiproliferative and Cytotoxic Activity (In Vitro Cellular Assays)

While no data exists for this compound, various other 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) derivatives have demonstrated antiproliferative and cytotoxic activities against a range of cancer cell lines.

Numerous studies have synthesized series of oxadiazole derivatives and evaluated their ability to inhibit the growth of various human cancer cell lines. For instance, some 1,3,4-oxadiazole derivatives have shown inhibitory effects against cell lines such as K562 (leukemia), MDA-MB-231 (breast cancer), HT29 (colon cancer), and HepG2 (liver cancer). nih.gov Similarly, certain 3,5-disubstituted-1,2,4-oxadiazoles have been tested against glioblastoma, ovarian, breast, and lung cancer cell lines. dntb.gov.ua The antiproliferative activity of these compounds is often evaluated using the MTT assay to determine the concentration required to inhibit cell growth by 50% (IC50). nih.govnih.gov

The table below summarizes findings for various oxadiazole derivatives, illustrating the diversity of cancer cell lines against which this class of compounds has been tested.

| Cancer Type | Cell Line(s) | Compound Class | Reference(s) |

| Leukemia | K562, HL-60 | 1,3,4-Oxadiazole derivatives | nih.gov |

| Breast Cancer | MDA-MB-231, MCF7 | 1,3,4-Oxadiazole derivatives | nih.govresearchgate.net |

| Colon Cancer | HT29, WiDr | 1,2,4-Oxadiazole derivatives | nih.gov |

| Liver Cancer | HepG2 | 1,3,4-Oxadiazole derivatives | nih.govmdpi.com |

| Ovarian Cancer | SKOV3 | 1,2,4-Oxadiazole derivatives | researchgate.net |

| Lung Cancer | A549, NCI-H460 | 1,3,4-Oxadiazole derivatives | dntb.gov.ua |

| Pancreatic Cancer | Panc-1, BxPC-3, Suit-2 | 1,3,4-Oxadiazole derivatives | nih.gov |

This table is a compilation of data for various oxadiazole derivatives and does not represent data for this compound.

The induction of apoptosis, or programmed cell death, is a common mechanism through which anticancer agents exert their effects. For the broader class of oxadiazole compounds, several studies have investigated their ability to trigger apoptosis in cancer cells.

Mechanistic studies have shown that some 1,3,4-oxadiazole derivatives can induce apoptosis in HepG2 liver cancer cells through a p53-mediated intrinsic pathway. mdpi.com This involves the activation of key proteins in the apoptotic cascade. For example, some oxadiazoles (B1248032) have been found to induce apoptosis by activating caspases, which are crucial enzymes in the execution phase of cell death. nih.gov Specifically, the activation of caspase-3 is a frequently studied marker of apoptosis. uni.lu This activation can be a result of upstream events such as the release of cytochrome c from the mitochondria and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.goviaea.org

| Apoptotic Mechanism | Investigated in | Compound Class | Reference(s) |

| p53-mediated intrinsic pathway | HepG2 cells | 1,3,4-Oxadiazole derivatives | mdpi.com |

| Caspase-3 activation | Murine carcinoma, A-594 cells | 1,3,4-Oxadiazole, 1,2,4-Oxadiazole hybrids | nih.govuni.lu |

| Modulation of Bax/Bcl-2 | A-594 cells | 1,2,3-Triazole/1,2,4-Oxadiazole hybrids | uni.lu |

This table summarizes findings for various oxadiazole derivatives and does not represent data for this compound.

Antimicrobial Activity (In Vitro)

There is no specific information regarding the in vitro antimicrobial activity of this compound. However, the 1,3,4-oxadiazole scaffold is a component of various compounds that have been investigated for their antimicrobial properties.

Studies on different 1,3,4-oxadiazole derivatives have demonstrated activity against a range of microorganisms. For example, some derivatives have shown bactericidal effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and have been found to inhibit biofilm formation. nih.gov Other research has explored the activity of oxadiazoles against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungi. nih.govnih.gov The minimum inhibitory concentration (MIC) is a standard measure used to quantify the in vitro antimicrobial activity of these compounds. nih.gov

| Microorganism | Activity | Compound Class | Reference(s) |

| Staphylococcus aureus | Antibacterial, Biofilm inhibition | 1,3,4-Oxadiazole derivatives | nih.gov |

| Escherichia coli | Antibacterial | 1,3,4-Oxadiazole derivatives | nih.gov |

| Pseudomonas aeruginosa | Antibacterial | 1,3,4-Oxadiazole derivatives | nih.gov |

| Candida albicans | Antifungal | 1,3,4-Oxadiazole derivatives | nih.gov |

This table summarizes findings for various oxadiazole derivatives and does not represent data for this compound.

Antibacterial Spectrum and Efficacy

No studies on the antibacterial spectrum and efficacy of this compound have been identified.

However, the 1,2,4-oxadiazole core is a feature of a novel class of non-β-lactam antibiotics that target bacterial cell-wall biosynthesis. acs.orgnih.gov Research on other 3,5-disubstituted 1,2,4-oxadiazole analogs has shown potent, bactericidal activity, particularly against difficult-to-treat Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). acs.orgnih.govnih.gov These compounds typically lack activity against Gram-negative bacteria. nih.gov In some series, derivatives containing an indole (B1671886) ring have demonstrated efficacy in mouse models of MRSA infection. acs.orgnih.gov

Antifungal Spectrum and Efficacy

No data regarding the antifungal spectrum and efficacy of this compound is available.

In broader studies of heterocyclic compounds, the 1,2,4-oxadiazole scaffold has been recognized for its potential antifungal properties among other anti-infective activities. nih.govnih.gov For instance, certain 1,3,4-oxadiazole derivatives (a different isomer) have shown activity against fungi like Aspergillus niger and Candida albicans. mdpi.com

Antiviral Activity (e.g., against SARS-CoV-2)

There is no published information on the antiviral activity of this compound.

Recent research has identified other 1,2,4-oxadiazole derivatives as potential antiviral agents against SARS-CoV-2. ipbcams.ac.cn A study on newly synthesized analogs showed that they could act as inhibitors of the papain-like protease (PLpro), an enzyme crucial for the lifecycle of the virus. ipbcams.ac.cn Specific compounds in this series demonstrated antiviral activity against SARS-CoV-2 variants in cellular assays. ipbcams.ac.cn

Mechanisms of Antimicrobial Action (e.g., Biofilm Inhibition)

The mechanism of action for this compound is unknown.

For other antibacterial 1,2,4-oxadiazole analogs, a primary mechanism of action has been identified as the impairment of cell-wall biosynthesis through the inhibition of penicillin-binding proteins (PBPs) in Gram-positive bacteria. acs.orgnih.gov

Antioxidant Activity (In Vitro)

No in vitro antioxidant activity studies for this compound have been reported.

The 1,2,4-oxadiazole class, in general, has been explored for antioxidant potential. nih.govnih.gov For example, a series of novel 1,2,4-oxadiazole-based derivatives were evaluated for their antioxidant properties, with some compounds showing more potent activity than the standard ascorbic acid in certain assays. rsc.orgnih.gov Similarly, various 2,5-disubstituted-1,3,4-oxadiazole derivatives have also been investigated for their antioxidant capabilities. mdpi.com

Anti-inflammatory and Analgesic Effects (Mechanistic Studies)

There are no mechanistic studies on the anti-inflammatory and analgesic effects of this compound.

The potential for anti-inflammatory and analgesic activity is a recurring theme in the study of oxadiazoles. nih.govnih.gov Derivatives of the 1,3,4-oxadiazole isomer have been synthesized and shown to possess anti-inflammatory activity, sometimes comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) in animal models. mdpi.commdpi.com The mechanism for some of these analogs is believed to involve the inhibition of cyclooxygenase (COX) enzymes. mdpi.com The replacement of a carboxylic acid group with a 1,3,4-oxadiazole ring has been explored as a strategy to retain anti-inflammatory activity while potentially reducing gastric side effects. mdpi.com

Structure-Activity Relationship (SAR) Derivations for this compound and its Analogs

Without experimental data for the title compound, no direct structure-activity relationship (SAR) can be derived. However, SAR studies on analogous 1,2,4-oxadiazole series provide insights into the structural requirements for biological activity.

For antibacterial 1,2,4-oxadiazoles, the substitutions at the 3- and 5-positions of the heterocyclic ring are critical determinants of potency and spectrum. acs.orgnih.govnih.gov

Focus on Gram-Positive Bacteria: In one extensive study, modifications to the group at the 5-position of the oxadiazole ring were explored. It was found that substitutions with moieties like 5-indole were favorable for activity against S. aureus. nih.gov

Ring Substitutions: In another series of 3,5-disubstituted 1,2,4-oxadiazoles, a 4-(4-(trifluoromethyl)phenoxy)phenyl group at the 3-position and a 1H-indol-5-yl group at the 5-position yielded a compound with in vivo efficacy in a mouse model of MRSA infection. acs.orgnih.gov

Genotoxicity: SAR studies have also been used to assess safety. For example, one investigation found that the presence of an allyl group adjacent to the 1,2,4-oxadiazole ring was associated with mutagenic activity in the Ames test. researchgate.net

Antiviral (PLpro inhibition): In the design of 1,2,4-oxadiazole-based SARS-CoV-2 PLpro inhibitors, SAR studies revealed that incorporating an aryl carboxylic acid moiety enhanced enzymatic inhibition. ipbcams.ac.cn

These findings highlight the chemical tractability of the 1,2,4-oxadiazole scaffold and demonstrate that specific substitutions are key to directing the biological activity towards desired targets. However, the specific contribution of a 3-methyl group combined with a 5-(3-iodopropyl) group remains uninvestigated.

Potential Applications and Future Research Directions

Role as a Chemical Biology Probe in Target Identification

The structure of 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole, featuring a terminal alkyl iodide, strongly suggests its utility as a chemical biology probe for target identification. The iodopropyl group can function as a reactive handle for covalent modification of biological macromolecules such as proteins. This allows for the formation of a stable, covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine, or histidine) within the binding site of a target protein.

This covalent and irreversible binding is instrumental in activity-based protein profiling (ABPP), a powerful strategy to identify and characterize enzyme function in complex biological systems. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, onto the oxadiazole scaffold, researchers can visualize and isolate the protein targets of the probe. This enables the identification of novel drug targets and provides insights into the mechanism of action of bioactive compounds. The 1,2,4-oxadiazole (B8745197) core itself can mediate specific non-covalent interactions that guide the probe to a particular class of protein active sites before the covalent reaction occurs, thus lending specificity to the labeling process.

Scaffold for Lead Compound Optimization in Drug Discovery

The 1,2,4-oxadiazole ring is a highly valued scaffold in medicinal chemistry and drug discovery. nih.gov It is considered a bioisostere of amide and ester functionalities, meaning it can mimic their size, shape, and electronic properties while offering improved metabolic stability and pharmacokinetic profiles. nih.govnih.gov The inherent stability of the oxadiazole ring to hydrolysis by esterases and amidases makes it an attractive replacement for these more labile groups in lead compounds. nih.gov

The structure of this compound offers distinct points for chemical modification, making it an excellent starting point for lead optimization. The 3-methyl and 5-(3-iodopropyl) substituents can be systematically varied to explore the structure-activity relationship (SAR). For instance, the iodopropyl group can be replaced with other functionalities to modulate binding affinity, selectivity, and physicochemical properties. This iterative process of chemical synthesis and biological testing allows for the refinement of a lead compound to enhance its potency, reduce off-target effects, and improve its drug-like properties. Numerous studies have demonstrated that designing new hybrid molecules containing the oxadiazole moiety can lead to the development of drug candidates with superior biological profiles compared to existing drugs. nih.gov

Exploration of Novel Biological Targets for Oxadiazole Scaffolds

Derivatives of the 1,2,4-oxadiazole scaffold have been shown to interact with a wide array of biological targets, underscoring the versatility of this heterocyclic system. nih.govnih.gov The exploration of these interactions continues to uncover novel therapeutic opportunities.

Established and emerging targets for 1,2,4-oxadiazole derivatives include:

Enzymes: Oxadiazoles (B1248032) have been developed as inhibitors for various enzyme classes. These include kinases like Epidermal Growth Factor Receptor (EGFR) and RET, which are crucial in cancer signaling. nih.govmdpi.comnih.gov They also target hydrolases such as Butyrylcholinesterase (BuChE) for Alzheimer's disease treatment nih.gov, phosphodiesterases (PDE4B2) for inflammatory conditions nih.gov, and histone deacetylases (HDSirt2) implicated in cancer and neurodegenerative diseases. mdpi.com Furthermore, they have shown inhibitory activity against proteases like the papain-like protease (PLpro) of SARS-CoV-2 ipbcams.ac.cn and enzymes in metabolic pathways of pathogens, such as 3-hydroxykynurenine transaminase (HKT) in Aedes aegypti. nih.gov

Receptors: While not as extensively documented as enzyme inhibition, oxadiazole derivatives have been designed to target various receptors, including cannabinoid and histamine (B1213489) receptors. nih.gov

Other Proteins: The scaffold has been used to create molecules that induce apoptosis in cancer cells, suggesting interactions with proteins involved in programmed cell death pathways. mdpi.comnih.gov

Given the broad range of biological activities, there is considerable potential for identifying entirely new protein targets for this class of compounds.

Table 1: Selected Biological Targets of 1,2,4-Oxadiazole Derivatives

| Target Class | Specific Target | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.govnih.gov |

| RET | Cancer | mdpi.com | |

| Hydrolases | Butyrylcholinesterase (BuChE) | Alzheimer's Disease | nih.gov |

| Histone Deacetylase (HDSirt2) | Cancer, Neurodegeneration | mdpi.com | |

| Phosphodiesterase 4B2 (PDE4B2) | Inflammation | nih.gov | |

| Proteases | Papain-like Protease (PLpro) | Antiviral (SARS-CoV-2) | ipbcams.ac.cn |

| Other Enzymes | 3-hydroxykynurenine transaminase (HKT) | Insecticide | nih.gov |

| Carbonic Anhydrases (hCA I, II, IX, XII) | Cancer, various | mdpi.com |

Development of Green Chemistry Approaches for Synthesis

The synthesis of 1,2,4-oxadiazoles has traditionally involved methods that can be harsh or environmentally unfriendly. nih.gov In recent years, significant progress has been made in developing greener and more efficient synthetic routes. mdpi.com These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green chemistry strategies for 1,2,4-oxadiazole synthesis include:

One-Pot Syntheses: Several one-pot procedures have been developed that allow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from simple starting materials like nitriles, aldehydes, and hydroxylamine (B1172632) at room temperature. nih.govmdpi.comrsc.orgnih.gov These methods often proceed in superbase media or are mediated by bases, avoiding the need for extra oxidants. mdpi.comnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times, often from hours to minutes, and can lead to higher yields and purities of the final product compared to conventional heating. mdpi.com

Novel Catalysts: Researchers have explored the use of metal-free, heterogeneous catalysts like graphene oxide (GO) to facilitate the synthesis of 1,2,4-oxadiazoles. rsc.org GO acts as a dual catalyst and is a more sustainable alternative to hazardous chemical reagents. rsc.org

Solvent-Free and Alternative Solvents: Methods using solvent-free conditions or greener solvents like ethanol-water mixtures are being developed to minimize the environmental impact of organic solvents. mdpi.comrsc.org

These advancements not only make the production of oxadiazole derivatives more sustainable but also facilitate the rapid generation of compound libraries for screening purposes. nih.gov

Integration with Advanced Screening and Omics Technologies

The discovery of novel bioactive compounds based on the this compound scaffold is greatly accelerated by its integration with modern high-throughput technologies.

High-Throughput Screening (HTS): The development of efficient and automated synthesis methods, including continuous flow chemistry, enables the rapid generation of large libraries of 1,2,4-oxadiazole derivatives. nih.govsci-hub.se These libraries can then be subjected to HTS assays to quickly identify "hit" compounds that exhibit a desired biological activity against a specific target or in a particular cellular model.

Omics Technologies: Once a hit is identified, "omics" technologies are crucial for elucidating its mechanism of action and identifying its cellular targets.

Transcriptomics: By analyzing the changes in messenger RNA (mRNA) expression in cells treated with the compound, researchers can identify which genes and signaling pathways are affected. This approach has been successfully used to identify and verify the targets of novel oxadiazole derivatives.

Proteomics: Techniques like activity-based protein profiling (ABPP), often used in conjunction with mass spectrometry, can directly identify the protein targets that covalently bind to a probe like this compound.

Metabolomics: This technology analyzes the global changes in metabolite levels within a cell or organism upon treatment with a compound, providing a functional readout of the compound's effects on cellular metabolism.

The combination of HTS for initial discovery and omics for mechanistic studies creates a powerful workflow for modern drug development.

Rational Design of Derivatives with Enhanced Selectivity and Potency

The optimization of lead compounds derived from the this compound scaffold heavily relies on rational design strategies. These approaches use an understanding of the target's three-dimensional structure and the compound's binding mode to guide the synthesis of new derivatives with improved properties.

Key components of rational design include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the oxadiazole molecule and evaluating the biological activity of each new analog, researchers can build a detailed SAR model. nih.gov This model reveals which chemical features are essential for potency and which can be altered to improve selectivity or pharmacokinetic properties. For example, studies have shown that specific substitutions on the aryl rings of 3,5-diaryl-1,2,4-oxadiazoles are crucial for their activity as PDE4B2 inhibitors. nih.gov

Molecular Modeling and Docking: Computational techniques such as molecular docking are used to predict how a molecule will bind to the active site of its target protein. nih.govnih.gov This in silico approach allows chemists to prioritize which derivatives to synthesize, focusing on those predicted to have the strongest and most specific interactions. Docking studies have been instrumental in developing selective BuChE inhibitors and potent EGFR inhibitors based on the 1,2,4-oxadiazole scaffold. nih.govnih.gov

Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target protein in complex with an inhibitor is available, it provides a detailed blueprint for designing new derivatives. ipbcams.ac.cn This allows for the precise placement of functional groups to exploit specific interactions within the binding pocket, leading to significant enhancements in potency and selectivity. ipbcams.ac.cn

Through these iterative cycles of design, synthesis, and testing, initial hits can be transformed into highly potent and selective drug candidates.

Q & A

Basic: What are the standard synthetic routes for 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole, and how is structural characterization performed?

Answer:

The synthesis of oxadiazole derivatives typically involves cyclization reactions using precursors like chloromethyl or bromomethyl intermediates. For example, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS 1192-81-0) can serve as a starting material for further alkylation or substitution reactions to introduce the iodopropyl group . Structural characterization relies on:

- IR spectroscopy to confirm functional groups (e.g., oxadiazole ring C=N stretch at ~1600 cm⁻¹).

- NMR (¹H and ¹³C) to resolve methyl, iodopropyl, and oxadiazole ring protons. For instance, methyl groups on oxadiazole typically appear at ~2.5 ppm in ¹H NMR .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

Basic: How can researchers validate the purity and stability of this compound under varying storage conditions?

Answer:

- Purity validation : Use HPLC/UV-MS with a reverse-phase C18 column (method: 0.1% formic acid in water/acetonitrile gradient) to detect impurities. Elemental analysis (C, H, N) can confirm stoichiometric ratios .

- Stability studies : Conduct accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 1 month). Monitor via TLC or NMR for decomposition products, such as iodine release or oxadiazole ring cleavage .

Advanced: How can QSPR modeling predict the thermochemical properties of this compound?

Answer:

Response Equation-based QSPR (REQ-QSPR) models are effective for predicting enthalpies of formation and electronic properties. Key steps include:

- Descriptor selection : Use variables like quinoidal segment length (nQ), aromatic ring count (nAtotal), and quadratic terms (nQ²) to model structure-property relationships .

- Outlier detection : Apply isospectral REQs (ISREQs) to identify poorly fitting data points. For example, structures with short quinoidal segments (e.g., A6Q3A6) may require exclusion to improve model accuracy .

- Validation : Compare calculated vs. experimental ΔHf values (e.g., PM3 semi-empirical methods) and assess residuals (see Table 3 in for residual analysis examples).

Advanced: What methodologies are used to study the metabolic fate of 3-methyl-1,2,4-oxadiazole derivatives in vitro?

Answer:

- Liver microsomes/hepatocytes : Incubate the compound with rat or human liver microsomes to identify phase I metabolites (e.g., methyl group hydroxylation or oxadiazole ring cleavage) .

- LC-MS/MS detection : Use a C18 column with gradient elution (mobile phase: 0.1% formic acid in water/methanol) and monitor for [M+H]+ ions. Tandem MS (MS/MS) fragments confirm metabolite structures (e.g., m/z shifts indicative of hydroxylation) .

- Species comparison : Cross-test in rat vs. human hepatocytes to assess interspecies metabolic differences (e.g., isomerization rates in rat models) .

Advanced: How can synthetic yield be optimized for iodopropyl-substituted oxadiazoles?

Answer:

- Reaction conditions : Use a polar aprotic solvent (e.g., DMF) with NaI and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Purification : Employ flash chromatography (hexanes/EtOAc gradient) followed by recrystallization (e.g., from ethanol/water) to isolate high-purity product. Yields of ~36% have been reported for analogous reactions .

- Monitoring : Track reaction progress via TLC (Rf ~0.2 in 1:1 hexanes/EtOAc) and optimize stoichiometry (e.g., 1.2 equivalents of NaI to minimize side reactions) .

Advanced: What computational tools aid in identifying outliers in QSPR datasets for oxadiazole derivatives?

Answer:

- ISREQ error analysis : Calculate individual contributions to residuals (Eq. 5 in ) to pinpoint outliers. For example, structures with unusual aromatic terminations (e.g., A1Q5A9) may skew regression results .

- Descriptor sensitivity testing : Remove outliers (e.g., species 2, 20, 29) iteratively and re-evaluate R² values. A final dataset of 25 points (from an initial 30) may improve model robustness .

- Cross-validation : Use leave-one-out (LOO) or k-fold methods to assess predictive power, ensuring residuals follow a normal distribution (see Table 4 in for post-optimization metrics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.